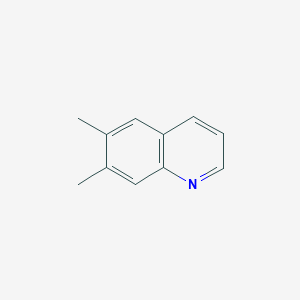

6,7-二甲基喹啉

描述

Synthesis Analysis

The synthesis of 6,7-dimethylquinoline derivatives has been explored through various methods. In one study, 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline were used to synthesize nitroquinolines, which were then converted into different intermediates, leading to the formation of pyrrolo[4,3,2-de]quinolines, a class of compounds that includes 6,7-dimethylquinoline derivatives . Another approach involved the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone, demonstrating the utility of 4-haloquinoline intermediates in the synthesis of substituted quinolines . Additionally, a C–H activation strategy was employed in the total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline, showcasing an efficient shortcut in the synthetic management of the three-carbon side chain .

Molecular Structure Analysis

X-ray crystallography confirmed the structure of a key intermediate, 5,8-dimethyl-6-nitro-4-quinolone, in the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines . This structural confirmation is crucial for understanding the molecular framework and guiding further synthetic modifications.

Chemical Reactions Analysis

The synthesis of 6,7-dimethylquinoline derivatives involves a variety of chemical reactions. For instance, nitration, reduction, and cyclization reactions were used to construct the pyrrolo[4,3,2-de]quinoline framework . In another study, halogenation, substitution, and cyclization reactions were key steps in the synthesis of 4-substituted quinolines . The C–H activation/alkenylation strategy used in the synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline represents a novel reaction pathway that streamlines the synthetic process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dimethylquinoline derivatives are influenced by their molecular structure. For example, the introduction of various substituents such as alkyl, alkoxy, halo, and cyano groups can significantly alter the properties of the quinoline core . The presence of dimethyl groups in the isoquinoline derivatives is expected to affect their lipophilicity and potentially their biological activity .

Case Studies

Several case studies highlight the potential applications of 6,7-dimethylquinoline derivatives. One study identified a new molecule with significant anticonvulsant activity, which was rationalized through computational studies . Another study synthesized various tetrahydroisoquinolines and evaluated them as substrates and inhibitors of catechol O-methyltransferase (COMT), as well as for their ability to release norepinephrine from mouse hearts . Additionally, some derivatives were evaluated for their antibacterial activity against various bacterial strains .

科学研究应用

抗疟疾作用

6,7-二甲基喹啉显示出显著的抗疟疾活性。由金和赖特(1948年)进行的研究发现,从6,7-二甲基喹啉衍生的碳醇胺与金丝雀体内的疟疾表现出比奎宁更优越的抗疟疾活性。这些物质含有2-苯基-6:7-二甲基喹啉核,暗示了在疟疾治疗中的潜在应用(King & Wright, 1948)。

水生生物中的生物转化

伯克霍尔兹、考茨和赫鲁迪(1989年)研究了虹鳟鱼体内6,7-二甲基喹啉的吸收和生物转化。他们发现它在鱼体内容易生物富集,并经代谢转化为各种共轭物。这项研究突显了其对环境的影响以及对水生态系统的潜在影响(Birkholz et al., 1989)。

在疼痛管理中的潜力

拉赫马诺娃等人(2022年)探讨了与6,7-二甲基喹啉相关的化合物的镇痛和抗炎作用。他们发现这种化合物表现出显著的止痛和抗炎特性,暗示了其在医学疼痛管理中的潜在应用(Rakhmanova et al., 2022)。

抗癌潜力

米什拉等人(2018年)研究了6,7-二甲基喹啉的衍生物,在大鼠结肠癌治疗中显示出潜力。该化合物在一定剂量下表现出对癌症的保护作用,表明其作为抗癌药物的潜力(Mishra et al., 2018)。

药物应用

帕蒂等人(2015年)探讨了6,7-二甲氧基四氢异喹啉在开发药物制剂中的应用。他们的研究侧重于将P-糖蛋白活性与σ2受体亲和力分离,展示了6,7-二甲基喹啉衍生物在药物开发中的多功能性(Pati et al., 2015)。

生物医学应用的荧光染料

卡尔塔等人(2015年)合成了6,7-二甲基喹啉的衍生物,用作生物研究中的荧光染料。这些衍生物显示出作为细胞追踪和药代动力学中的蓝色发光染料的有前景应用(Carta et al., 2015)。

肝细胞癌治疗

库马尔等人(2017年)研究了6,7-二甲氧基-1,2,3,4-四氢异喹啉-3-羧酸对大鼠肝细胞癌的抗增殖作用。该化合物对肝组织表现出保护作用,暗示了其在肝癌治疗中的潜在用途(Kumar et al., 2017)。

未来方向

The future directions for research on 6,7-Dimethylquinoline could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the development of antagonists to essential metabolites has not been possible due to the limited progress in the biochemistry and metabolism of the many stages of malarial parasite . Therefore, future research could focus on this area.

属性

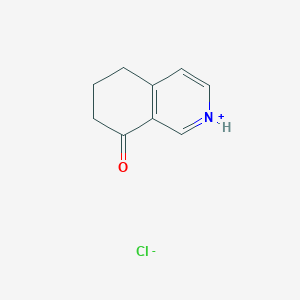

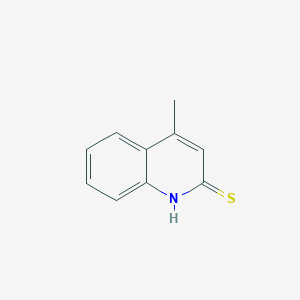

IUPAC Name |

6,7-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-10-4-3-5-12-11(10)7-9(8)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSRVVQKNSYGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174712 | |

| Record name | 6,7-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethylquinoline | |

CAS RN |

20668-33-1 | |

| Record name | 6,7-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020668331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)

![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)